![molecular formula C9H8N2O2S2 B2444970 Methyl 4-(2-amino-1,3-thiazol-4-yl)thiophene-3-carboxylate CAS No. 2490406-05-6](/img/structure/B2444970.png)
Methyl 4-(2-amino-1,3-thiazol-4-yl)thiophene-3-carboxylate
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Overview
Description
Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis
Thiazoles can undergo a variety of chemical reactions, including electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C .Scientific Research Applications
- Thiazoles, including our compound, have been investigated for their antioxidant potential. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative damage. Researchers have explored the ability of thiazole derivatives to scavenge reactive oxygen species (ROS) and mitigate oxidative stress .
- Thiazole derivatives have demonstrated antimicrobial and antifungal activities. Researchers have tested various thiazole compounds against bacterial and fungal strains. Investigating the efficacy of our compound in inhibiting microbial growth could be valuable .
- Some thiazole derivatives exhibit antitumor and cytotoxic effects. Researchers have studied their impact on cancer cell lines. Investigating the cytotoxicity of our compound and its mechanism of action could provide insights for cancer therapy .
- Although not directly studied for this compound, thiazoles have been implicated in regulating central inflammation. Investigating whether our compound influences brain inflammation processes could be intriguing .
Antioxidant Properties
Antimicrobial and Antifungal Properties
Antitumor and Cytotoxic Potential
Central Inflammation Regulation
Anti-Diabetic Activity
Mechanism of Action
Target of Action
Methyl 4-(2-amino-1,3-thiazol-4-yl)thiophene-3-carboxylate is a derivative of thiazole, a heterocyclic organic compound . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, and antineoplastic drugs . .
Mode of Action
The mode of action of thiazole derivatives can vary greatly depending on their structure and the presence of functional groups . Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Biochemical Pathways
Thiazole derivatives can interact with various biochemical pathways. For instance, some thiazole derivatives have been found to inhibit the growth of bacteria such as Staphylococcus aureus, E. coli, P. aeroginosa, and S. typhi . .
Result of Action
The result of a compound’s action is typically observed at the molecular and cellular levels. For instance, some thiazole derivatives have been found to exhibit antimicrobial activity . .
Future Directions
properties
IUPAC Name |
methyl 4-(2-amino-1,3-thiazol-4-yl)thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S2/c1-13-8(12)6-3-14-2-5(6)7-4-15-9(10)11-7/h2-4H,1H3,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHGLJXOPNOPFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC=C1C2=CSC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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